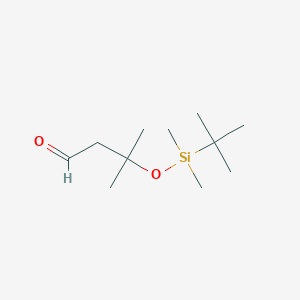
3-(tert-Butyldimethylsiloxy)-3-methylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyldimethylsiloxy)-3-methylbutanal is an organosilicon compound characterized by the presence of a tert-butyldimethylsiloxy group attached to a 3-methylbutanal backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsiloxy)-3-methylbutanal typically involves the reaction of tert-butyldimethylsilyl chloride with 3-methylbutanal in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions . The general reaction scheme is as follows:
3-methylbutanal+tert-butyldimethylsilyl chlorideBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the stringent conditions required for the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyldimethylsiloxy)-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Oxidation: 3-(tert-Butyldimethylsiloxy)-3-methylbutanoic acid.
Reduction: 3-(tert-Butyldimethylsiloxy)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyldimethylsiloxy)-3-methylbutanal is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols and other functional groups in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where protection of functional groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Wirkmechanismus
The mechanism by which 3-(tert-Butyldimethylsiloxy)-3-methylbutanal exerts its effects is primarily through the protection of functional groups. The tert-butyldimethylsiloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This protection is reversible, allowing for the selective deprotection under mild conditions, typically using fluoride ions or acidic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
- Trimethylsilyl chloride
Comparison
3-(tert-Butyldimethylsiloxy)-3-methylbutanal is unique in its combination of a tert-butyldimethylsiloxy group with a 3-methylbutanal backbone, providing both stability and reactivity. Compared to tert-butyldimethylsilanol and tert-butyldimethylsilyl chloride, it offers enhanced stability due to the presence of the aldehyde group. Trimethylsilyl chloride, while similar, lacks the steric bulk provided by the tert-butyl group, making it less effective in certain protective applications .
Eigenschaften
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h9H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYYSBBURVUZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253943-08-6 |
Source


|
| Record name | 3-[(tert-butyldimethylsilyl)oxy]-3-methylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
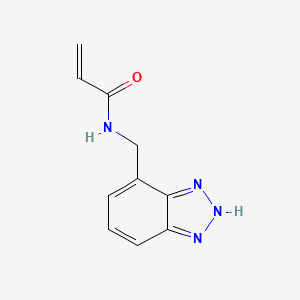
![3-Bromo-4-{[1-(3,3-difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2500087.png)
![(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2500091.png)
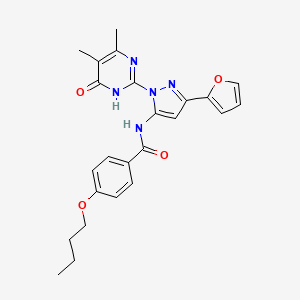
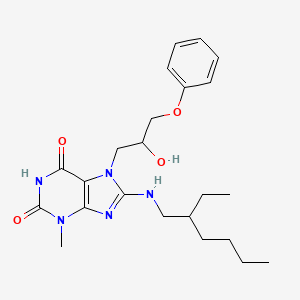
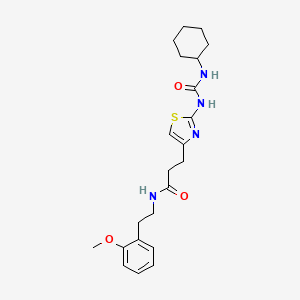
![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)
![methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2500099.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)
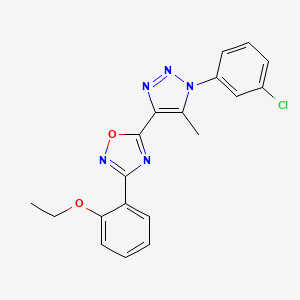
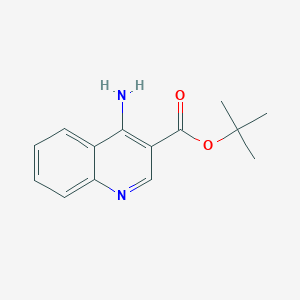
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)
